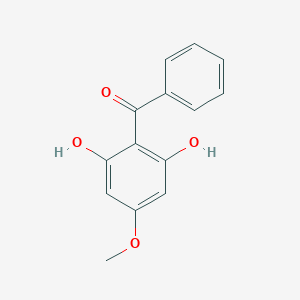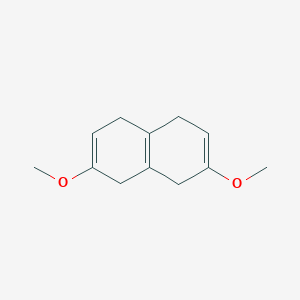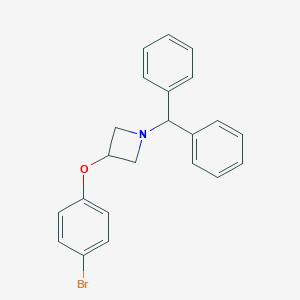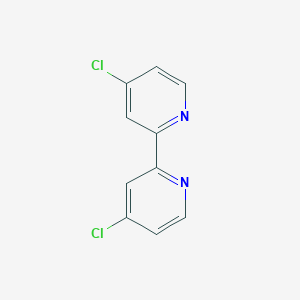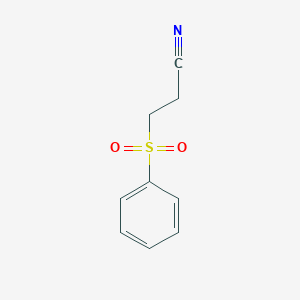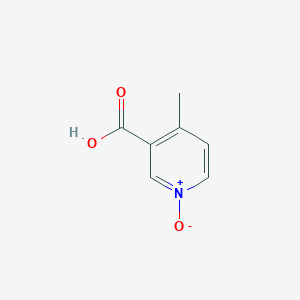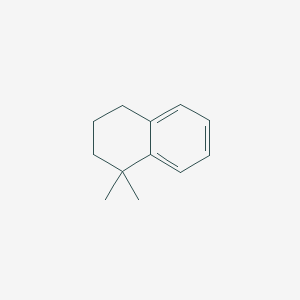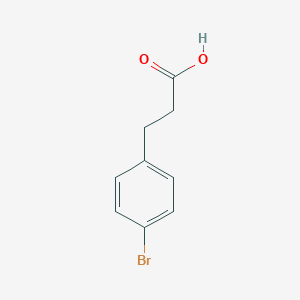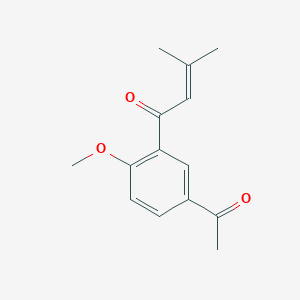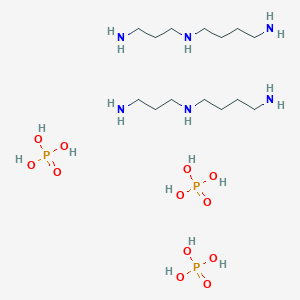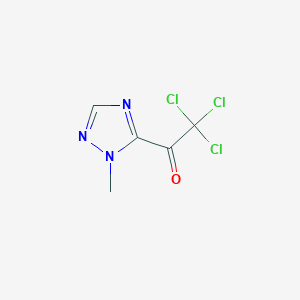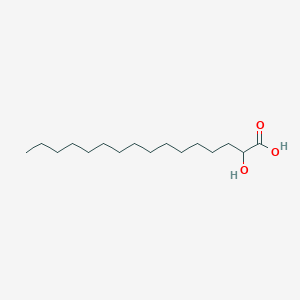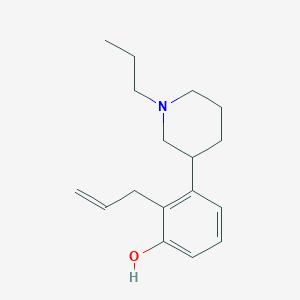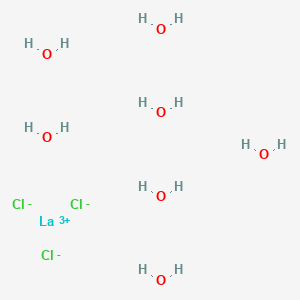
塩化ランタン七水和物
説明
Lanthanum chloride heptahydrate is an inorganic compound with the chemical formula LaCl₃·7H₂O. It is a white, odorless, and hygroscopic solid that is highly soluble in water and ethanol. This compound is commonly used in research and various industrial applications due to its unique properties.
科学的研究の応用
Lanthanum chloride heptahydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical research to block the activity of divalent cation channels, mainly calcium channels.
Medicine: Investigated for its potential use in medical treatments, particularly in the modulation of calcium channels.
Industry: Utilized in water treatment applications and as a precursor for the synthesis of other lanthanum compounds.
作用機序
Target of Action
Lanthanum chloride heptahydrate primarily targets divalent cation channels , mainly calcium channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cell growth.
Mode of Action
Lanthanum chloride acts as a blocker for these calcium channels . By blocking these channels, it prevents the flow of calcium ions, thereby affecting the processes that are dependent on calcium signaling.
Pharmacokinetics
It is known to be awhite solid that is highly soluble in water and alcohols . This suggests that it could be readily absorbed and distributed in the body.
Result of Action
The blocking of calcium channels by lanthanum chloride can lead to a variety of effects at the molecular and cellular levels. For instance, it can affect muscle contraction and neurotransmission, given the role of calcium in these processes. In biochemical research, lanthanum chloride is used to study the effects of calcium channel blockade .
Action Environment
The action of lanthanum chloride can be influenced by various environmental factors. For instance, its solubility suggests that it could be more active in aqueous environments. Moreover, it is a moisture-stable compound, suggesting that it retains its activity in humid conditions . .
生化学分析
Biochemical Properties
Lanthanum chloride heptahydrate is used in biochemical research to block the activity of divalent cation channels, mainly calcium channels . It functions as a mild Lewis acid for converting aldehydes to acetals .
Cellular Effects
The acute toxicity effects of Lanthanum chloride heptahydrate have been evaluated on gill and liver of rare minnow (Gobiocypris rarus) . The median lethal concentration of La (III) at 96 h was 1.92 mg L–1 . The main histopathological changes induced by La (III) in gills were epithelial lifting, filamentary epithelial proliferation, edema, lamellar fusion, desquamation, and necrosis .
Molecular Mechanism
It is known to block the activity of divalent cation channels, mainly calcium channels . This suggests that it may interact with these channels and potentially alter their function.
Temporal Effects in Laboratory Settings
It is known that the compound is highly soluble in water and alcohols , suggesting that it could be readily absorbed and distributed in biological systems.
Dosage Effects in Animal Models
In animal models, specifically the rare minnow (Gobiocypris rarus), the median lethal concentration of La (III) at 96 h was 1.92 mg L–1 . The minnows were exposed to various concentrations of La (III) for 21 days . This suggests that the effects of Lanthanum chloride heptahydrate can vary with different dosages and exposure times.
Metabolic Pathways
Its ability to block the activity of divalent cation channels, mainly calcium channels , suggests that it may interact with these channels and potentially alter cellular metabolism.
Transport and Distribution
Its high solubility in water and alcohols suggests that it could be readily transported and distributed in biological systems.
Subcellular Localization
Given its biochemical properties, it may be localized in areas of the cell where divalent cation channels, mainly calcium channels, are present .
準備方法
Synthetic Routes and Reaction Conditions
Anhydrous lanthanum chloride can be produced by the ammonium chloride route. In the first step, lanthanum oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride:
La2O3+10NH4Cl→2(NH4)2LaCl5+6H2O+6NH3
In the second step, the ammonium chloride salt is converted to the trichlorides by heating in a vacuum at 350-400°C:
(NH4)2LaCl5→LaCl3+2HCl+2NH3
Industrial Production Methods
Industrial production of lanthanum chloride heptahydrate typically involves the reaction of lanthanum oxide with hydrochloric acid, followed by crystallization:
La2O3+6HCl→2LaCl3+3H2O
The resulting lanthanum chloride is then hydrated to form the heptahydrate.
化学反応の分析
Types of Reactions
Lanthanum chloride heptahydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Lanthanum chloride can participate in redox reactions, although it is more commonly involved in coordination chemistry.
Substitution: It can act as a Lewis acid, facilitating substitution reactions in organic synthesis.
Common Reagents and Conditions
Lewis Acid Catalysis: Lanthanum chloride heptahydrate is used as a mild Lewis acid in organic synthesis, particularly in the formation of acetals from aldehydes.
Oxidative Chlorination: It serves as a catalyst in the high-pressure oxidative chlorination of methane to chloromethane using hydrochloric acid and oxygen.
Major Products Formed
Acetals: Formed from the reaction of aldehydes with alcohols in the presence of lanthanum chloride.
Chloromethane: Produced from the oxidative chlorination of methane.
類似化合物との比較
Similar Compounds
- Cerium chloride heptahydrate (CeCl₃·7H₂O)
- Neodymium chloride hexahydrate (NdCl₃·6H₂O)
- Samarium chloride hexahydrate (SmCl₃·6H₂O)
Uniqueness
Lanthanum chloride heptahydrate is unique due to its specific coordination geometry and its effectiveness as a mild Lewis acid. Its ability to block calcium channels also distinguishes it from other similar compounds, making it valuable in both chemical and biological research.
特性
IUPAC Name |
lanthanum(3+);trichloride;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFPDGIMPRFRJP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H14LaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10099-58-8 (Parent) | |
| Record name | Lanthanum chloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90905297 | |
| Record name | Lanthanum chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-84-0 | |
| Record name | Lanthanum chloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANTHANUM CHLORIDE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936G1MX96X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


